![molecular formula C24H25ClN4O4 B571872 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B571872.png)
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RP 001 塩酸塩は、スフィンゴシン-1-リン酸受容体1(S1P1)の強力で選択的なアゴニストです。この化合物は、その高い親和性と特異性で知られており、特に免疫学と薬理学の分野において、科学研究における貴重なツールとなっています。 RP 001 塩酸塩の化学構造は、分子式C24H25ClN4O4と分子量468.93 g/molで特徴付けられます .
作用機序
RP 001 塩酸塩は、S1P1受容体に選択的に結合して活性化することで効果を発揮します。 この活性化は、受容体の内部移行とポリユビキチン化につながり、最終的に受容体の分解をもたらします . 下流の効果には、免疫細胞のトラフィックの調節、血流中のリンパ球数の減少、およびさまざまな細胞シグナル伝達経路の変化が含まれます。 この化合物は、他のスフィンゴシン-1-リン酸受容体(S1P2-S1P5)に対する高い特異性を持ち、標的化された研究用途における有用性を強調しています .
類似の化合物との比較
類似の化合物
フィンゴリモド(FTY720): 多発性硬化症の治療に使用される別のS1P1アゴニスト。RP 001 塩酸塩とは異なり、フィンゴリモドは活性化するためにリン酸化を必要とするプロドラッグです。
シポニモド(BAF312): 多発性硬化症の治療に使用される選択的なS1P1およびS1P5アゴニスト。RP 001 塩酸塩と比較して、半減期が長くなっています。
オザニモド(RPC1063): 炎症性腸疾患と多発性硬化症の治療に適用される選択的なS1P1およびS1P5アゴニスト。
RP 001 塩酸塩の独自性
RP 001 塩酸塩は、その短時間作用性とS1P1に対する高い特異性により独特です。 その急速な発現と可逆的な効果は、生物システムにおける急性反応を研究するための優れたツールとなっています . さらに、他のS1P受容体に対する最小限の活性により、オフターゲット効果が減少するため、正確なメカニズム研究における有用性が向上します .
生化学分析
Biochemical Properties
RP 001 hydrochloride plays a significant role in biochemical reactions by acting as an agonist for the sphingosine-1-phosphate receptor 1 (S1P1). This compound interacts with the S1P1 receptor, inducing its internalization and polyubiquitination in a dose-dependent manner . The interaction between RP 001 hydrochloride and S1P1 is competitive with W146, a selective S1P1 antagonist . This interaction is crucial for modulating immune responses and has been shown to induce lymphopenia in mice .
Cellular Effects
RP 001 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, RP 001 hydrochloride reduces S1P1-EGFP expression ex vivo on lymphocytes in the isolated lymph node of Edg1eGFP/eGFP mice . Additionally, it inhibits the enlargement of B cell-rich tertiary lymphoid tissues and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis .
Molecular Mechanism
The molecular mechanism of RP 001 hydrochloride involves its binding interactions with the S1P1 receptor. By acting as an agonist, RP 001 hydrochloride induces the internalization and polyubiquitination of the S1P1 receptor . This process leads to the modulation of immune responses and the reduction of lymphocyte levels in the bloodstream. The compound’s ability to inhibit the reactivation of tertiary lymphoid tissues and reduce neutrophil accumulation further highlights its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RP 001 hydrochloride change over time. The compound has been shown to be stable under specific storage conditions, with a stability of up to four years when stored at -20°C . Over time, RP 001 hydrochloride induces dose-dependent lymphopenia in mice, with an EC50 of 0.03 mg/kg . Long-term studies have demonstrated its ability to reduce S1P1-EGFP expression ex vivo on lymphocytes .
Dosage Effects in Animal Models
The effects of RP 001 hydrochloride vary with different dosages in animal models. At low doses, the compound induces lymphopenia in mice, while higher doses result in more pronounced effects on immune responses . Toxic or adverse effects at high doses have not been extensively reported, but the compound’s ability to modulate immune responses suggests a potential for dose-dependent effects .
Metabolic Pathways
RP 001 hydrochloride is involved in metabolic pathways related to sphingosine-1-phosphate signaling. It interacts with the S1P1 receptor, leading to the modulation of immune responses and the reduction of lymphocyte levels . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role in sphingosine-1-phosphate signaling suggests potential interactions with other metabolic pathways .
Transport and Distribution
RP 001 hydrochloride is transported and distributed within cells and tissues through interactions with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the S1P1 receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact transporters or binding proteins involved in its distribution have not been extensively studied .
Subcellular Localization
The subcellular localization of RP 001 hydrochloride is primarily associated with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact targeting signals or post-translational modifications that direct RP 001 hydrochloride to specific compartments or organelles have not been extensively studied .
準備方法
合成経路と反応条件
RP 001 塩酸塩の合成には、市販の前駆体から始まる複数のステップが含まれます。重要なステップには通常、以下が含まれます。
コア構造の形成: 最初のステップには、一連の縮合反応と環化反応によるコアヘテロ環構造の構築が含まれます。
官能基の修飾: その後のステップでは、化合物の活性と選択性を高めるために、さまざまな官能基を導入します。これには、ハロゲン化、ニトロ化、およびエステル化反応が含まれる場合があります。
最終的な塩酸塩の形成: 最後のステップには、遊離塩基をその塩酸塩の形に変換することが含まれ、通常は制御された条件下で遊離塩基を塩酸と反応させることで達成されます。
工業生産方法
RP 001 塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、以下が含まれます。
反応条件の最適化: 工業プロセスでは、収率と純度を最大限に引き出すために、温度、圧力、溶媒の条件を最適化することがよくあります。
精製技術: 再結晶、クロマトグラフィー、蒸留などの高度な精製技術を使用して、最終製品の純度を高めます。
化学反応の分析
反応の種類
RP 001 塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を生成できます。
還元: 還元反応を使用して官能基を修飾し、化合物の活性を変化させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロアルカン、スルホニルクロリドなどの試薬が、酸性または塩基性環境などのさまざまな条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化またはケトン誘導体が生成される場合がありますが、置換反応によりさまざまな官能基が導入され、化合物の研究用途における汎用性が向上します。
科学研究の用途
RP 001 塩酸塩は、科学研究において幅広い用途があります。
免疫学: 免疫細胞のトラフィックと機能におけるS1P1の役割を研究するために使用されます。
薬理学: RP 001 塩酸塩は、多発性硬化症や癌など、さまざまな疾患に関与するS1P1を標的とする新しい治療薬の開発に使用されています.
生物学: この化合物は、S1P1によって媒介されるシグナル伝達経路とその細胞増殖、遊走、アポトーシスなどの細胞プロセスに対する影響を調査するために使用されます.
業界: 製薬業界では、RP 001 塩酸塩は、S1P1受容体を標的とする新しい薬物の開発のためのリード化合物として役立ちます。
科学的研究の応用
RP 001 hydrochloride has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Fingolimod (FTY720): Another S1P1 agonist used in the treatment of multiple sclerosis. Unlike RP 001 hydrochloride, fingolimod is a prodrug that requires phosphorylation to become active.
Siponimod (BAF312): A selective S1P1 and S1P5 agonist used for treating multiple sclerosis. It has a longer half-life compared to RP 001 hydrochloride.
Ozanimod (RPC1063): A selective S1P1 and S1P5 agonist with applications in treating inflammatory bowel disease and multiple sclerosis.
Uniqueness of RP 001 Hydrochloride
RP 001 hydrochloride is unique due to its short-acting nature and high specificity for S1P1. Its rapid onset and reversible effects make it an excellent tool for studying acute responses in biological systems . Additionally, its minimal activity on other S1P receptors reduces off-target effects, enhancing its utility in precise mechanistic studies .
特性
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
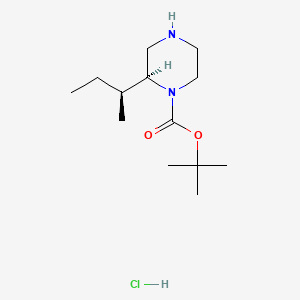
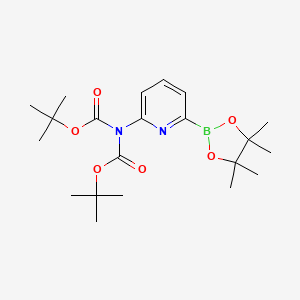
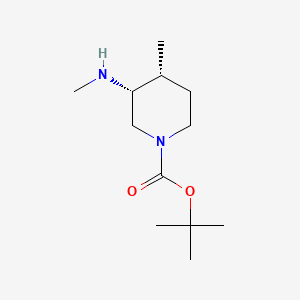
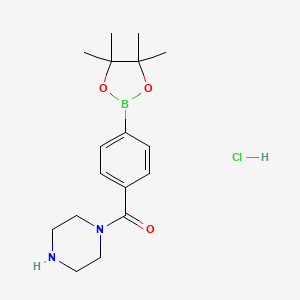

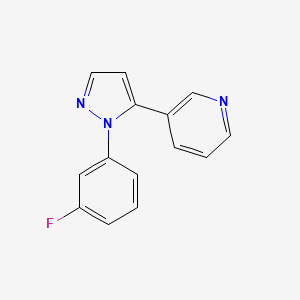
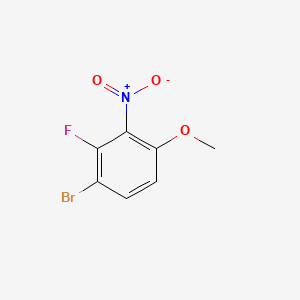
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)


![3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline](/img/structure/B571807.png)


![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
